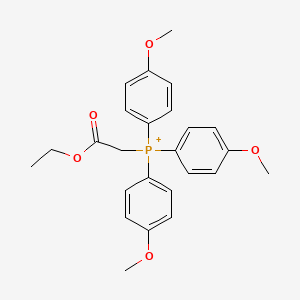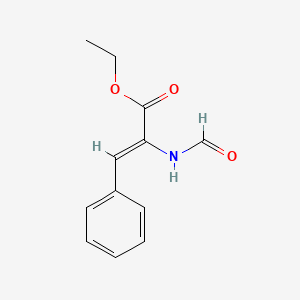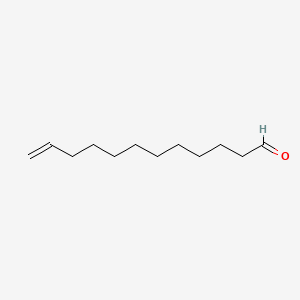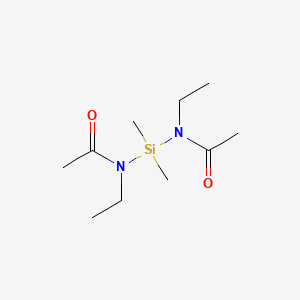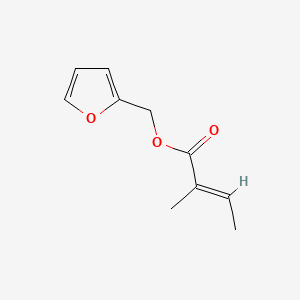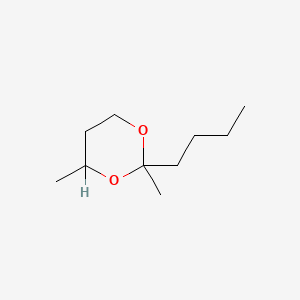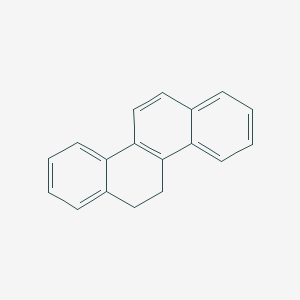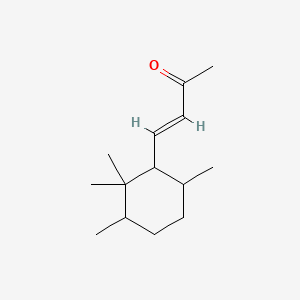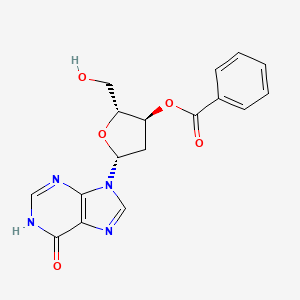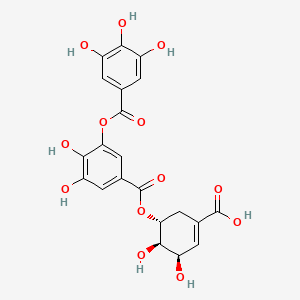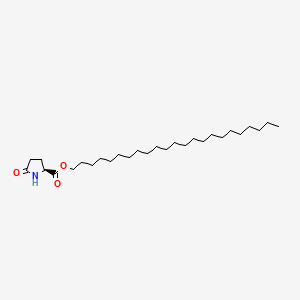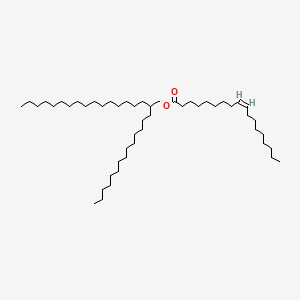
2-Tetradecyloctadecyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecyloctadecyl oleate is a chemical compound with the molecular formula C50H98O2 and a molecular weight of 731.31192 g/mol . It is an ester formed from the reaction of 2-tetradecyloctadecanol and oleic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl oleate can be synthesized through the esterification reaction between 2-tetradecyloctadecanol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyloctadecyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and oleic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Reduction: 2-Tetradecyloctadecanol and oleic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tetradecyloctadecyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the preparation of lipid-based nanoparticles for drug delivery and gene therapy.
Medicine: It is used in the formulation of topical creams and ointments due to its skin-conditioning properties.
Industry: The compound is utilized in the production of cosmetics, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 2-tetradecyloctadecyl oleate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it enhances the penetration of active ingredients through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Cetyl oleate: Similar in structure but with a shorter alkyl chain.
Stearyl oleate: Contains a stearyl group instead of the tetradecyloctadecyl group.
Isopropyl oleate: Has an isopropyl group instead of the tetradecyloctadecyl group.
Uniqueness
2-Tetradecyloctadecyl oleate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as higher melting point and enhanced stability. These properties make it particularly suitable for applications requiring long-lasting effects and stability under various conditions .
Properties
CAS No. |
94278-08-7 |
|---|---|
Molecular Formula |
C50H98O2 |
Molecular Weight |
731.3 g/mol |
IUPAC Name |
2-tetradecyloctadecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H98O2/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-50(51)52-48-49(45-42-39-36-33-30-24-21-18-15-12-9-6-3)46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25,27,49H,4-24,26,28-48H2,1-3H3/b27-25- |
InChI Key |
GECHDLFVCIINSD-RFBIWTDZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





